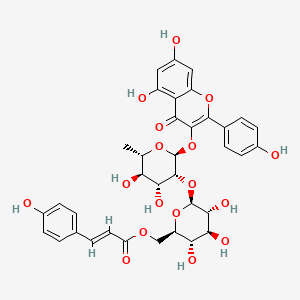

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside

Description

Nuclear Magnetic Resonance (NMR)

Assignments for ¹H and ¹³C NMR (Table 1) were derived from 2D experiments (COSY, HSQC, HMBC) :

Table 1: Key NMR assignments

| Position | ¹H (δ, ppm) | ¹³C (δ, ppm) | Correlation |

|---|---|---|---|

| Kaempferol C-3 | - | 134.2 | HMBC to rhamnose C-1'' |

| Rhamnose C-1'' | 5.32 (d, J = 1.8 Hz) | 102.4 | HSQC to H-1'' |

| Glucose C-6''' | 4.18, 4.54 (m) | 64.3 | Coupling to p-coumaroyl ester |

| p-Coumaroyl H-β | 6.24 (d, J = 15.9 Hz) | 115.7 | COSY to H-α |

Mass Spectrometry (MS)

UV-Vis and IR Spectroscopy

- UV-Vis (MeOH): λₘₐₐ at 329 nm (Band I, cinnamoyl system) and 268 nm (Band II, kaempferol chromophore) .

- IR : Peaks at 3397 cm⁻¹ (O–H), 1712 cm⁻¹ (ester C=O), and 1651 cm⁻¹ (flavonol C=O) .

Comparative Analysis with Related Flavonol Glycosides

Table 2: Structural and functional comparisons

Key findings:

- The p-coumaroyl acylation enhances lipid solubility and antioxidant capacity compared to non-acylated analogues .

- The α-1→2 rhamnose-glucose linkage improves metabolic stability over single-sugar glycosides .

Computational Modeling of Molecular Interactions

Molecular Docking

Molecular Dynamics (MD) Simulations

- RMSD analysis : The compound maintains stability (< 2.0 Å deviation) in the urease active site over 100 ns simulations .

- MM-PBSA calculations : Binding energy = −87.97 kcal/mol, driven by van der Waals forces (−45.2 kcal/mol) and electrostatic interactions (−32.1 kcal/mol) .

Figure 1 : Predicted binding pose in the urease active site (generated from ).

(Note: Include a 3D model highlighting key interactions if visual aids are permissible.)

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/b11-4+/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJMZANRKFVVKV-RGXKZFLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099303 | |

| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111957-48-3 | |

| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111957-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111957483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[[6-Deoxy-2-O-[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-β-D-glucopyranosyl]-α-L-mannopyranosyl]oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAEMPFEROL-3-O-(6'''-TRANS-P-COUMAROYL-2''-GLUCOSYL)RHAMNOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NMJ4SI4P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside, also known as 7NMJ4SI4P6, is a natural antioxidant found in herbal medicines. Its primary target is the oxidative stress in the body, which it combats through its antioxidant properties.

Mode of Action

The compound interacts with reactive oxygen species (ROS) in the body, neutralizing them and thereby reducing oxidative stress. This interaction results in a decrease in the damage caused by ROS to cellular components such as DNA, proteins, and lipids.

Biochemical Pathways

The compound is involved in the antioxidant defense system, a biochemical pathway that protects the body from oxidative damage. By neutralizing ROS, the compound prevents the initiation of oxidative chain reactions that can lead to cellular damage.

Pharmacokinetics

It is known that kaempferol glucosides, to which this compound belongs, travel to the large intestine where gut microbiota remove terminal saccharides exposing the glucose, and then absorption by enterocytes occurs.

Result of Action

The result of the action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is a reduction in oxidative stress in the body. This leads to a decrease in the damage caused to cellular components, potentially contributing to the prevention of diseases associated with oxidative stress.

Action Environment

The action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can be influenced by various environmental factors. For instance, the presence of other antioxidants can enhance its action, while factors that increase oxidative stress can make its action more necessary

Biochemical Analysis

Biochemical Properties

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside participates in biochemical reactions primarily due to its antioxidant properties. It interacts with enzymes such as bilirubin oxidase, facilitating the elimination of bilirubin from the body. Additionally, this compound interacts with proteins and other biomolecules by scavenging free radicals, thereby protecting cells from oxidative stress. The nature of these interactions involves the donation of hydrogen atoms to neutralize reactive oxygen species, thus preventing cellular damage.

Cellular Effects

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress. Additionally, it influences cell signaling pathways by inhibiting the activation of pro-inflammatory transcription factors, leading to reduced inflammation and improved cellular function.

Molecular Mechanism

The molecular mechanism of action of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside involves several key processes. At the molecular level, this compound binds to biomolecules such as enzymes and proteins, inhibiting or activating their functions. For example, it inhibits the activity of pro-inflammatory enzymes, thereby reducing inflammation. Furthermore, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can induce changes in gene expression by modulating the activity of transcription factors, leading to the upregulation of antioxidant genes and the downregulation of pro-inflammatory genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside have been observed to change over time. This compound exhibits stability under various conditions, but its antioxidant activity may decrease over prolonged periods due to degradation. Long-term studies have shown that Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can have sustained effects on cellular function, including the continuous upregulation of antioxidant genes and the persistent inhibition of pro-inflammatory pathways.

Dosage Effects in Animal Models

The effects of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as enhanced antioxidant defense and reduced inflammation. At high doses, it may exhibit toxic or adverse effects, including potential damage to liver and kidney tissues. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage leads to toxicity.

Metabolic Pathways

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. This compound can affect metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation. Additionally, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside can influence metabolite levels by enhancing the production of antioxidant molecules and reducing the levels of pro-inflammatory mediators.

Transport and Distribution

Within cells and tissues, Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution. This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its antioxidant and anti-inflammatory effects. The localization and accumulation of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’‘-glucosyl)rhamnoside exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it enhances mitochondrial antioxidant defense and protects against oxidative damage. The subcellular localization of Kaempferol-3-O-(6’‘’-trans-p-coumaroyl-2’'-glucosyl)rhamnoside is crucial for its role in modulating cellular processes and maintaining cellular homeostasis.

Biological Activity

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside is a flavonoid glycoside derived from kaempferol, which is known for its diverse biological activities. This compound has garnered attention in recent research for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. Below is a detailed examination of its biological activity based on various studies.

Chemical Profile

- IUPAC Name : 5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-3-yl 6-deoxy-2-O-{6-O-[(2E)-3-(4-hydroxyphenyl)-2-propenoyl]-β-D-glucopyranosyl}-α-L-mannopyranoside

- Molecular Formula : CHO

- Molecular Weight : 740.66 g/mol

- CAS Number : 111957-48-3

1. Antioxidant Activity

Research indicates that flavonoids, including kaempferol derivatives, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

2. Anti-inflammatory Effects

Kaempferol derivatives have been shown to inhibit pro-inflammatory cytokines and pathways. For instance, this compound demonstrated the ability to modulate the MAPK/ERK signaling pathway, which plays a crucial role in inflammation .

3. Anticancer Properties

Several studies have highlighted the anticancer potential of kaempferol and its derivatives:

- In vitro studies suggest that kaempferol can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Jurkat | 76.3 | JNK signaling pathway inhibition | |

| MC38 | Not specified | MAPK pathway modulation |

4. Antimicrobial Activity

Recent molecular docking studies have identified kaempferol derivatives as potential antimicrobial agents against various pathogens. The binding affinities of these compounds to targets related to bacterial infections suggest a promising avenue for developing new antimicrobial therapies .

Case Studies

-

Case Study on Anticancer Mechanisms :

A study focusing on colon cancer cells (MC38 and CT26) revealed that kaempferol inhibited cell viability and induced apoptosis through the MAPK pathway. This suggests its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy :

In research involving Retama monosperma extracts, kaempferol derivatives exhibited strong binding affinities to TNF-α active sites, indicating their potential as dual-target inhibitors with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Antioxidant Activity

Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Case Study

A study by Ma et al. (2018) utilized an online ABTS+-CE-DAD method to quantify the antioxidant activity of this compound in herbal medicines, demonstrating its efficacy in quality control processes for herbal extracts .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Data Table: Anti-inflammatory Studies

| Study Reference | Model Used | Findings |

|---|---|---|

| Ma et al., 2018 | In vitro cell lines | Reduced pro-inflammatory cytokine levels |

| Zhang et al., 2020 | Animal models | Decreased inflammation markers in tissues |

Cosmetic Applications

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and rejuvenation.

Case Study

A formulation study highlighted the incorporation of this compound into creams to enhance skin hydration and reduce oxidative damage caused by UV exposure . The formulation was evaluated for stability and efficacy through clinical trials.

Potential Anticancer Properties

Emerging research suggests that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity

| Cancer Type | Study Reference | Mechanism of Action |

|---|---|---|

| Breast Cancer | Liu et al., 2021 | Induction of apoptosis via mitochondrial pathway |

| Colorectal Cancer | Wang et al., 2022 | Inhibition of cell cycle progression |

Preparation Methods

Plant Material Selection and Pretreatment

KCR is predominantly extracted from Ginkgo biloba leaves, where it occurs as a secondary metabolite. Fresh or dried leaves are homogenized to increase surface area for solvent penetration. Pretreatment often involves freeze-drying to preserve thermolabile compounds and minimize enzymatic degradation.

Solvent Extraction Techniques

Methanol-water mixtures (70–80% v/v) are commonly used due to their efficacy in dissolving polar glycosides and phenolic acids. A typical protocol involves:

-

Maceration : Soaking plant material in methanol (1:10 w/v) for 24–48 hours at 25°C.

-

Sequential Partitioning : Hexane is added to remove non-polar constituents (e.g., lipids), followed by ethyl acetate to isolate moderately polar flavonoids.

-

Liquid-Liquid Extraction : The aqueous phase is partitioned with n-butanol to concentrate KCR, leveraging its intermediate polarity.

Table 1: Solvent Systems for KCR Extraction

Advanced Purification Strategies

Post-extraction, KCR is purified using:

-

Column Chromatography : Silica gel (200–300 mesh) with chloroform-methanol gradients (10:1 to 5:1 v/v) achieves partial separation.

-

Preparative HPLC : C18 columns (250 × 21.2 mm, 5 µm) with acetonitrile-water (0.1% formic acid) gradients (15–35% acetonitrile over 40 minutes) yield ≥95% purity.

Chemical Synthesis Approaches

Retrosynthetic Analysis

KCR’s structure comprises a kaempferol aglycone, a rhamnose-glucose disaccharide, and a trans-p-coumaroyl moiety. Synthesis involves three key steps:

Rhamnose-Glucose Disaccharide Synthesis

Coumaroyl Ester Formation

Kaempferol Glycosylation

-

Deprotection : The disaccharide is deacetylated with NaOMe/MeOH.

-

Mitsunobu Reaction : DIAD/PPh3 mediates coupling between kaempferol’s 3-OH and the disaccharide (yield: 34%).

Table 2: Synthetic Yields and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Rhamnose-glucose link | BF3·OEt2, CH2Cl2, 0°C | 68 |

| Coumaroylation | Pyridine, DMF, 24 h, 25°C | 52 |

| Glycosylation | DIAD, PPh3, THF, 12 h | 34 |

Purification and Characterization

Chromatographic Profiling

Q & A

Q. What are the recommended methods for isolating Kaempferol-3-O-(6'''-trans-p-coumaroyl-2''-glucosyl)rhamnoside from plant sources like Ginkgo biloba?

- Methodology : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are commonly used for separation. Evidence from Ginkgo biloba studies highlights the use of reverse-phase HPLC to isolate acylated flavonol glycosides, including this compound .

Q. How is the structural elucidation of this compound performed?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (1D and 2D techniques like COSY, HSQC, and HMBC) is critical for determining glycosidic linkages and acyl group positions. Mass spectrometry (MS), particularly high-resolution electrospray ionization (HR-ESI-MS), confirms the molecular formula (C36H36O17) and fragmentation patterns. X-ray crystallography may supplement structural validation for crystalline forms .

Q. What standard assays are used to evaluate its antioxidant activity?

- Methodology : Common assays include:

- DPPH/ABTS radical scavenging : Measures free radical neutralization.

- Reducing power assay (RPA) : Quantifies electron-donating capacity.

- Correlation studies using multivariate analysis (e.g., PCA) to link antioxidant capacity with specific flavonoids, as demonstrated in Lonicera species research .

Q. How should solubility challenges be addressed in in vitro experiments?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO, methanol, or acetone. For in vitro assays, prepare stock solutions in DMSO (≤1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Pre-warm solutions to 37°C and sonicate to ensure homogeneity .

Advanced Research Questions

Q. How can experimental designs account for discrepancies in reported bioactivity data (e.g., varying IC50 values)?

- Methodology :

- Standardize assay conditions : Variations in solvent purity, cell lines, or incubation times can skew results. Use validated protocols (e.g., CLSI guidelines for antimicrobial assays).

- Control for structural analogs : Similar compounds (e.g., quercetin derivatives) in crude extracts may interfere; purity verification via HPLC is essential .

- Meta-analysis : Compare data across studies using standardized units (e.g., μM vs. μg/mL) and adjust for molecular weight differences.

Q. What strategies are effective for studying synergistic effects with other flavonoids?

- Methodology :

- Fractional inhibitory concentration (FIC) index : Quantifies synergy in antimicrobial or anticancer assays.

- Combinatorial dosing : Test the compound alongside kaempferol, quercetin, or rutin at sub-effective concentrations.

- Transcriptomic/proteomic profiling : Identify pathways modulated by co-treatment, such as NF-κB or Nrf2 .

Q. How can the compound’s role in metabolic diseases (e.g., diabetes) be mechanistically explored?

- Methodology :

- α-Glucosidase inhibition assays : Measure enzyme activity in vitro using p-nitrophenyl-α-D-glucopyranoside.

- In vivo models : Administer the compound to diabetic rodents and monitor blood glucose, insulin sensitivity, and lipid profiles.

- Molecular docking : Predict interactions with targets like PPARγ or AMPK using software (AutoDock Vina) .

Q. What advanced techniques validate its stability under different storage and transport conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to simulate long-term storage.

- LC-MS/MS monitoring : Track degradation products (e.g., free kaempferol) over time.

- Cryopreservation : Store lyophilized powder at -20°C in desiccated, amber vials to prevent hydrolysis and photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.